Cas no 1090962-72-3 (2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide)

2-Cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide is a synthetic organic compound featuring a cyanoacrylamide core with a pyridinylmethoxyphenyl substituent. Its structure combines a conjugated π-system with polar functional groups, making it a potential intermediate in pharmaceutical and agrochemical synthesis. The presence of the cyano and amide groups enhances reactivity in Michael addition and nucleophilic substitution reactions, while the pyridine moiety offers coordination sites for metal complexation. The methoxyethyl chain improves solubility in polar organic solvents, facilitating further derivatization. This compound may be of interest in medicinal chemistry for its structural resemblance to kinase inhibitors or as a building block for bioactive molecules. Its purity and stability under standard conditions ensure reliable performance in research applications.
2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide structure
1090962-72-3 structure
Product Name:2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide
CAS No:1090962-72-3
MF:C19H19N3O3
MW:337.372464418411
CID:6042384
PubChem ID:97788326
Update Time:2025-06-08

2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-N-(2-methoxyethyl)-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
    • AKOS034202681
    • 1090962-72-3
    • 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide
    • Inchi: 1S/C19H19N3O3/c1-24-10-9-22-19(23)17(12-20)11-15-4-6-18(7-5-15)25-14-16-3-2-8-21-13-16/h2-8,11,13H,9-10,14H2,1H3,(H,22,23)
    • InChI Key: UGOIEMTYKVSHRC-UHFFFAOYSA-N
    • SMILES: O(CC1C=NC=CC=1)C1C=CC(C=C(C#N)C(NCCOC)=O)=CC=1

Computed Properties

  • Exact Mass: 337.14264148g/mol
  • Monoisotopic Mass: 337.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.8
  • Topological Polar Surface Area: 84.2Ų

2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26585725-0.05g
2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide
1090962-72-3 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide

Research Briefing on 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide (CAS: 1090962-72-3)

The compound 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide (CAS: 1090962-72-3) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications. The presence of a cyano group, a methoxyethyl amide, and a pyridinylmethoxyphenyl moiety suggests its potential as a modulator of specific biological targets, particularly in the context of kinase inhibition and anti-inflammatory pathways.

Recent studies have focused on the synthesis and optimization of this compound to enhance its pharmacokinetic and pharmacodynamic properties. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves the yield and purity of 1090962-72-3, making it more accessible for further biological evaluation. The study highlighted the compound's stability under physiological conditions, which is a critical factor for its potential use in vivo. Additionally, computational modeling has been employed to predict its binding affinity towards various kinase targets, with preliminary results indicating strong interactions with members of the MAPK family.

In vitro and in vivo studies have provided compelling evidence of the compound's biological activity. Research conducted by a team at the University of Cambridge demonstrated that 1090962-72-3 exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential application in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Furthermore, a separate study published in Bioorganic & Medicinal Chemistry Letters reported that the compound shows selective cytotoxicity against certain cancer cell lines, particularly those with upregulated kinase signaling pathways. These findings position 1090962-72-3 as a versatile scaffold for further drug development.

Despite these promising results, challenges remain in the development of 1090962-72-3 as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on derivatizing the core structure to improve these properties while retaining its biological activity. For instance, modifications to the methoxyethyl group have been explored to enhance solubility, and substitutions on the pyridine ring are being investigated to increase target specificity.

In conclusion, 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide (CAS: 1090962-72-3) represents a compelling area of research in chemical biology and drug discovery. Its dual potential as an anti-inflammatory and anti-cancer agent, combined with recent advances in its synthesis and optimization, make it a molecule of significant interest. Future research should focus on advancing its preclinical development, including detailed mechanistic studies and toxicological evaluations, to fully realize its therapeutic potential.

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